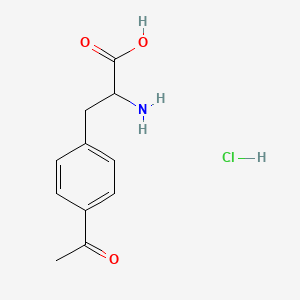

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRAOLAVYBTWGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674304 | |

| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360436-95-8, 20299-31-4 | |

| Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride chemical properties

An In-Depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound, a non-canonical amino acid analogue of phenylalanine, has emerged as a pivotal tool in chemical biology, drug discovery, and materials science. Its unique structure, featuring a para-acetylphenyl side chain, provides a versatile chemical handle for bio-orthogonal modifications. This guide offers a comprehensive overview of its chemical properties, presents a representative synthetic pathway, details robust analytical characterization protocols, and explores its primary applications. For researchers and drug development professionals, this molecule represents a gateway to engineering novel proteins with tailored functions and developing next-generation therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Introduction and Significance

3-(4-Acetylphenyl)-2-aminopropanoic acid is a synthetic amino acid that has garnered significant attention for the unique chemical reactivity conferred by the ketone group on its phenyl ring. Unlike the 20 proteinogenic amino acids, its side chain can participate in selective, bio-orthogonal chemical reactions, allowing for the site-specific modification of proteins and other biomolecules.

The primary significance of this compound lies in its role as an unnatural amino acid (UAA) that can be genetically incorporated into proteins in both prokaryotic and eukaryotic systems.[1] This process, known as genetic code expansion, enables the introduction of the acetylphenylalanine residue at any desired position within a protein's sequence. The exposed ketone handle can then be used to attach a wide array of probes, drugs, or other functional moieties with high specificity, a technique that has revolutionized protein engineering and drug development.

This guide serves as a technical resource, consolidating the known physicochemical properties, outlining a practical synthetic approach, establishing protocols for quality control, and detailing the cutting-edge applications of this versatile molecule.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its handling, storage, and application. It is most commonly supplied as the hydrochloride salt of the L-enantiomer, (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride.

Compound Identification

| Identifier | Value | Source |

| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | [2] |

| Common Synonyms | 4-Acetyl-L-phenylalanine HCl; H-Phe(4-Ac)-OH.HCl; p-Acetyl-L-phenylalanine HCl | [1][2][3] |

| CAS Number | 20299-31-4 (for L-isomer HCl) | [1][2][3][4] |

| Molecular Formula | C11H14ClNO3 | [3][4][5][6] |

| Molecular Weight | 243.69 g/mol | [3][4][7] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)CN.Cl | [2] |

| InChIKey | TZRAOLAVYBTWGD-PPHPATTJSA-N | [2] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | Pale yellow to brown solid | [3] |

| Solubility | Slightly soluble in Water, Methanol, and DMSO | [3] |

| Storage Conditions | Store under inert atmosphere at room temperature or -20°C for long-term stability | [3][6] |

| Boiling Point | 396.7±37.0 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.2±0.1 g/cm³ (Predicted) | [7] |

Computed Molecular Descriptors

Computational properties provide insight into the molecule's behavior in biological systems.

| Descriptor | Value | Source |

| Topological Polar Surface Area | 80.4 Ų | [5][7] |

| Rotatable Bond Count | 4 | [5][7] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5][7] |

| XLogP3 | 0.56 | [7] |

Representative Synthesis Pathway

The synthesis of non-canonical amino acids like 4-acetylphenylalanine requires precise control of stereochemistry to yield the biologically active L-enantiomer. While multiple routes exist, a common and effective strategy is the asymmetric alkylation of a chiral glycine enolate equivalent. This approach ensures high enantiomeric purity.

The causality behind this choice of pathway is its reliability and scalability. The use of a chiral auxiliary, such as a Schöllkopf auxiliary, establishes a stereocenter that directs the incoming electrophile to the correct face of the molecule, ensuring the desired (S)-configuration. Subsequent hydrolysis steps remove the auxiliary, liberating the target amino acid.

Caption: Representative workflow for the asymmetric synthesis of 4-acetylphenylalanine.

Experimental Protocol: Asymmetric Synthesis

-

Enolate Formation: Dissolve the chiral glycine equivalent in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the solution to -78 °C. Add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the chiral enolate. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.

-

Alkylation: In a separate flask, dissolve 4-(bromomethyl)acetophenone in dry THF. Slowly add this solution to the cold enolate solution. Allow the reaction to stir at -78 °C for several hours. The electrophilic benzyl bromide reacts with the nucleophilic enolate in an SN2 reaction, with the chiral auxiliary sterically directing the alkylation to form predominantly one diastereomer.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Allow the mixture to warm to room temperature and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

Hydrolysis: Cleave the chiral auxiliary and hydrolyze the ester by refluxing the crude intermediate in aqueous acid (e.g., 6 M HCl). This step liberates the free amino acid as its hydrochloride salt.

-

Purification: The final product can be purified by recrystallization or chromatography to yield the pure L-isomer hydrochloride salt.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stereochemical integrity of the compound, a multi-step analytical workflow is essential. This self-validating system confirms that the material meets the stringent requirements for research and development.

Caption: Standard analytical workflow for quality control validation.

Protocol 1: NMR Spectroscopy for Structural Verification

-

Objective: To confirm the covalent structure of the molecule.

-

Methodology:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Acquire a ¹H NMR spectrum. Expected signals include: a singlet for the acetyl methyl protons (~2.6 ppm), multiplets for the benzylic and α-protons, and doublets for the aromatic protons.[8]

-

Acquire a ¹³C NMR spectrum. Expected signals include peaks for the methyl carbon, the two carbonyl carbons (ketone and carboxylic acid), and the aromatic and aliphatic carbons.[8]

-

Validation: The observed chemical shifts, integration values, and coupling patterns must match the expected structure.

-

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation

-

Objective: To verify the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).

-

Acquire the spectrum in positive ion mode.

-

Validation: The spectrum should show a prominent ion corresponding to the [M+H]⁺ of the free amino acid (C11H13NO3), with an expected m/z of approximately 208.09. The presence of this ion confirms the correct molecular mass.

-

Protocol 3: HPLC for Purity and Enantiomeric Excess Determination

-

Objective: To determine the chemical purity and the ratio of L- to D-enantiomers.

-

Methodology:

-

Chemical Purity: Use a reverse-phase (e.g., C18) HPLC column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile with a UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm). Purity is calculated by integrating the area of the product peak relative to all other peaks.

-

Enantiomeric Excess (e.e.): Use a chiral HPLC column (e.g., a cyclodextrin- or crown ether-based column) under isocratic conditions. The two enantiomers will have different retention times. The e.e. is calculated from the peak areas of the two enantiomers.

-

Validation: For research-grade material, chemical purity should be ≥95% and enantiomeric excess should be ≥99%.

-

Core Applications in Research and Development

The unique properties of 3-(4-Acetylphenyl)-2-aminopropanoic acid make it a powerful tool in multiple scientific domains.

Site-Specific Protein Modification via Genetic Code Expansion

The premier application is the site-specific incorporation of this UAA into a protein of interest. This is achieved using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the UAA and an amber stop codon (UAG).

-

Mechanism: The host cell's translational machinery is reprogrammed. When the ribosome encounters a UAG codon in the mRNA, the orthogonal tRNA charged with 4-acetylphenylalanine inserts the UAA into the growing polypeptide chain.

-

Bio-orthogonal Ligation: The ketone handle on the incorporated UAA's side chain is chemically unique within the proteome. It can be selectively targeted with nucleophiles, such as hydroxylamines or hydrazides, to form stable oxime or hydrazone linkages, respectively. This allows for the precise attachment of:

-

Fluorescent dyes for imaging studies.

-

Polyethylene glycol (PEG) chains to improve protein pharmacokinetics.

-

Small-molecule drugs to create antibody-drug conjugates (ADCs).

-

Crosslinking agents to study protein-protein interactions.

-

Caption: Workflow for genetic incorporation and subsequent bio-orthogonal labeling.

Scaffolding in Medicinal Chemistry and Drug Discovery

Beyond protein engineering, the compound serves as a valuable building block for synthesizing novel small-molecule therapeutics.

-

Drug Scaffolding: The amino acid backbone provides a chiral scaffold, while the acetylphenyl group offers a point for chemical diversification. Derivatives of 3-[(4-Acetylphenyl)amino]propanoic acid have been identified as promising scaffolds for developing novel anticancer agents that target proteins like SIRT2 and EGFR.[8][9]

-

PROTAC and ADC Linkers: The molecule is used in the development of PROTACs and linkers for ADCs.[6] The amino acid portion can be integrated into a peptide linker, while the acetyl group can serve as an attachment point for either the warhead or the targeting ligand, demonstrating its modular utility in constructing complex therapeutic molecules.

Safety and Handling

While a full toxicological profile is not available, standard laboratory safety precautions should be observed.

-

GHS Hazard Statements: H228 (Flammable solid), H314 (Causes severe skin burns and eye damage).[3]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Handling: Handle in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling technology. Its capacity for genetic encoding and bio-orthogonal reactivity provides researchers with an unprecedented level of control over protein structure and function. As a building block, it continues to find utility in the synthesis of innovative therapeutics. The continued exploration of this and other non-canonical amino acids will undoubtedly fuel further advances in medicine, biotechnology, and our fundamental understanding of biological systems.

References

-

iChemical. (n.d.). This compound, CAS No. 20299-31-4. Retrieved from [Link]

-

Golcienė, B., Kavaliauskas, P., Sapijanskaitė-Banevič, B., & Mickevičius, V. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2235. Retrieved from [Link]

-

MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Retrieved from [Link]

-

PubChem. (n.d.). Alanine, 3-(p-acetylphenyl)-, hydrochloride, L-. Retrieved from [Link]

-

LookChem. (2025). 3-(4-ACETYL-PHENYL)-2-AMINO-PROPIONIC ACID HYDROCHLORIDE | 22888-49-9. Retrieved from [Link]

Sources

- 1. This compound | 20299-31-4 [chemicalbook.com]

- 2. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 53487036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 20299-31-4 [chemicalbook.com]

- 4. (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4 - iChemical [ichemical.com]

- 5. Page loading... [guidechem.com]

- 6. This compound, 1360436-95-8 | BroadPharm [broadpharm.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

This guide provides a comprehensive technical overview of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a synthetic, non-canonical amino acid.[1] It is intended for researchers, scientists, and professionals in drug development who are interested in the unique applications of this compound in protein engineering, bioorthogonal chemistry, and biochemical research.[1]

Introduction

This compound, also known as 4-Acetyl-L-phenylalanine hydrochloride, is a derivative of the essential amino acid L-phenylalanine.[1][2] A key structural feature is the acetyl group at the para position of the phenyl ring, which provides a versatile chemical handle for various biochemical modifications.[1] This compound is supplied as a hydrochloride salt to improve its stability and solubility.[1] Its primary applications lie in the ability to be genetically incorporated into proteins in both bacterial and mammalian cells, enabling novel research avenues.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 20299-31-4 | [3][4] |

| Molecular Formula | C11H14ClNO3 | [3][5][6] |

| Molecular Weight | 243.69 g/mol | [3][6][7] |

| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | [4] |

| Synonyms | 4-Acetyl-L-phenylalanine Hydrochloride, p-Acetyl-L-phenylalanine Hydrochloride, (S)-3-(4-Acetylphenyl)-2-aminopropanoic Acid Hydrochloride | [8] |

| Appearance | White to light yellow powder or crystal | [8] |

| Purity | >98.0% | [8][9] |

| Storage Temperature | -20°C or 4°C, stored under nitrogen | [1][9] |

| Solubility | Enhanced solubility in aqueous solutions due to the hydrochloride salt form. | [1] |

Molecular Structure

The molecular structure of this compound incorporates the fundamental alpha-amino acid backbone with a distinctive para-acetyl substituted phenyl group. This unique feature is central to its utility in bioorthogonal chemistry.

Caption: 2D structure of this compound.

Synthesis and Derivatization

The synthesis of 3-(4-acetylphenyl)-2-aminopropanoic acid and its derivatives often involves multi-step chemical reactions. A general procedure for synthesizing related compounds, specifically 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has been described.[10] This process typically starts with a reaction between 3-((4-acetylphenyl)amino)propanoic acid and potassium thiocyanate in acetic acid, followed by treatment with hydrochloric acid.[10]

Further derivatization is possible. For instance, the carbonyl group of the acetyl moiety can undergo condensation reactions. One example is the reaction with 4'-fluorobenzaldehyde in an aqueous potassium hydroxide solution to form chalcones.[10]

The synthesis workflow for a related derivative is illustrated below.

Caption: Generalized synthesis workflow for a derivative.

Applications in Research

The unique structure of this compound makes it a valuable tool in several areas of biochemical and pharmaceutical research.

Protein Engineering and Bioorthogonal Chemistry

The para-acetyl group serves as a key functional handle.[1] This allows for its incorporation into recombinant proteins, introducing unique chemical reactivity.[1] This is a cornerstone of bioorthogonal chemistry, where the acetyl group can be used for site-specific labeling, conjugation, or cross-linking of proteins without interfering with native biological processes.[1]

Biochemical Research

By enabling the introduction of covalent probes into proteins, this amino acid facilitates the study of protein structure, dynamics, and interactions.[1] This has significant implications for understanding complex biological systems and for the development of novel therapeutic agents.

Drug Discovery

Derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid have been investigated for their potential as anticancer agents. For example, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown in vitro antiproliferative activity against human lung adenocarcinoma cells (A549).[10]

Safety and Handling

As a biochemical reagent, this compound is intended for research and development use only and is not for medicinal or household applications.[11][12] Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves, eye protection, and lab coats.[12] The material should be stored in a cool, dry place, protected from light and moisture, and for long-term storage, a temperature of -20°C is recommended.[1]

Conclusion

This compound is a versatile and powerful tool for researchers in the life sciences. Its unique chemical structure, particularly the presence of the para-acetyl group, opens up a wide range of possibilities for protein engineering, bioorthogonal labeling, and drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in the laboratory.

References

-

SiChem GmbH. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4. Available from: [Link]

-

PubChemLite. This compound (C11H13NO3). Available from: [Link]

-

CP Lab Safety. 4-Acetyl-L-phenylalanine Hydrochloride, min 95%, 10 grams. Available from: [Link]

-

St John's Laboratory Ltd. This compound | Biochemical Assay Reagent. Available from: [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

-

iChemical. (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4. Available from: [Link]

-

PubChem. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 553247. Available from: [Link]

Sources

- 1. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4 | SiChem GmbH [shop.sichem.de]

- 2. This compound | 20299-31-4 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 53487036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 20299-31-4 [chemicalbook.com]

- 7. (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4 - iChemical [ichemical.com]

- 8. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 | TCI AMERICA [tcichemicals.com]

- 9. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: A Keystone for Advanced Protein Engineering and Drug Discovery

Abstract: This document provides an in-depth technical overview of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a non-canonical amino acid that has become an indispensable tool for researchers in chemical biology, drug development, and materials science. We will delve into its fundamental chemical identity, physicochemical properties, analytical characterization, and core applications. The primary focus is on the L-enantiomer, 4-Acetyl-L-phenylalanine Hydrochloride (pAcF), which is widely used for the genetic incorporation into proteins. This guide is intended for scientists and professionals who seek to leverage the unique capabilities of its bioorthogonal ketone handle for site-specific protein modification, advanced drug design, and the study of complex biological processes.

Core Chemical Identity and Physicochemical Profile

This compound is a synthetic derivative of the essential amino acid phenylalanine.[1] Its defining feature is an acetyl group introduced at the para position of the phenyl ring.[2] This modification provides a stable, bioorthogonal ketone chemical handle that does not interfere with native biological processes, making it ideal for targeted chemical reactions in complex biological systems.[2]

The compound exists in different stereoisomeric forms, with the L-enantiomer (CAS: 20299-31-4) being the most frequently utilized in biological applications due to its compatibility with the ribosomal machinery for protein synthesis.[1][2] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[2]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | L-Enantiomer | DL-Racemic Mixture |

| Primary Name | 4-Acetyl-L-phenylalanine Hydrochloride | 4-Acetyl-DL-phenylalanine Hydrochloride |

| Systematic Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride[3][4][5] | This compound |

| Common Synonyms | p-Acetyl-L-phenylalanine HCl, pAcF, H-Phe(4-Ac)-OH.HCl[2][6] | H-DL-Phe(4-Ac)-OH.HCl[7] |

| CAS Number | 20299-31-4[1][2][3][4][5][6][8][9][10] | 1360436-95-8[7][11], 22888-49-9[12][13] |

| Molecular Formula | C₁₁H₁₄ClNO₃[1][8][10] | C₁₁H₁₄ClNO₃[7] |

| Molecular Weight | 243.69 g/mol [1][5][10] | 243.69 g/mol [7][13] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystal | [6][14] |

| Purity | Typically >95-98% | [3][6][10] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [15] |

| Storage Conditions | Store at -20°C or 4°C, protect from light and moisture, preferably under an inert atmosphere (e.g., Argon or Nitrogen). | [2][3][10][15][11] |

Conceptual Synthesis and Quality Control Workflow

The synthesis of 4-Acetyl-L-phenylalanine hydrochloride typically involves multi-step organic reactions starting from protected L-phenylalanine derivatives. A common conceptual pathway is the Friedel-Crafts acylation of the phenyl ring, which selectively installs the acetyl group at the para position due to steric guidance from the amino acid backbone. Subsequent deprotection steps yield the final hydrochloride salt.

The causality behind this approach lies in using protecting groups for the amine and carboxylic acid functionalities. This prevents side reactions during the acylation step, ensuring high regioselectivity and yield of the desired p-acetylated product. The final deprotection under acidic conditions concurrently yields the free amino acid and its hydrochloride salt.

Caption: Conceptual workflow for the synthesis of pAcF.

A rigorous quality control (QC) process is paramount to validate the identity, purity, and particularly the enantiomeric integrity of the final product. Each batch must undergo a series of analytical tests to ensure it meets the stringent requirements for biological and pharmaceutical research.

Sources

- 1. This compound | 20299-31-4 [chemicalbook.com]

- 2. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4 | SiChem GmbH [shop.sichem.de]

- 3. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]

- 4. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]

- 5. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 53487036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 | TCI AMERICA [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4 - iChemical [ichemical.com]

- 10. calpaclab.com [calpaclab.com]

- 11. This compound, 1360436-95-8 | BroadPharm [broadpharm.com]

- 12. 3-(4-ACETYL-PHENYL)-2-AMINO-PROPIONIC ACID HYDROCHLORIDE | 22888-49-9 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. 4-アセチル-L-フェニルアラニン塩酸塩 | 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 | 東京化成工業株式会社 [tcichemicals.com]

- 15. This compound | 20299-31-4 [chemicalbook.com]

Synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride: A Comprehensive Technical Guide

Introduction

3-(4-Acetylphenyl)-2-aminopropanoic acid, also known as 4-acetyl-L-phenylalanine, is a non-canonical amino acid of significant interest in biochemical research and pharmaceutical development. Its unique structure, featuring a ketone handle on the phenyl ring, allows for site-specific protein modification, bio-conjugation, and the development of novel therapeutic agents.[1] This guide provides an in-depth, technical overview of a robust and reliable synthetic route to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The presented synthesis is a multi-step process commencing from the readily available amino acid, L-phenylalanine.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step process. This strategy is centered around the protection of the amino group of L-phenylalanine, followed by a Friedel-Crafts acylation to introduce the acetyl group at the para-position of the phenyl ring. Subsequent deprotection of the amino group and final conversion to the hydrochloride salt yields the target compound. This approach is advantageous due to the use of well-established reactions and the commercial availability of the starting materials.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: N-Acetylation of L-Phenylalanine

The initial step in the synthesis is the protection of the α-amino group of L-phenylalanine as an acetamide. This is crucial to prevent the amino group, a Lewis base, from coordinating with the Lewis acid catalyst used in the subsequent Friedel-Crafts acylation, which would deactivate the catalyst and prevent the desired reaction. N-acetylation is a straightforward and high-yielding reaction.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve L-phenylalanine (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the N-acetyl-L-phenylalanine.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield N-acetyl-L-phenylalanine as a white solid.

| Parameter | Value |

| Starting Material | L-Phenylalanine |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Reaction Time | 2-4 hours |

| Typical Yield | >90% |

Step 2: Friedel-Crafts Acylation of N-Acetyl-L-phenylalanine

This key step introduces the acetyl group onto the phenyl ring of N-acetyl-L-phenylalanine. The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. An acylium ion is generated in situ from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The electron-rich phenyl ring of the protected amino acid then attacks the acylium ion. The reaction is directed to the para-position due to the steric hindrance of the amino acid side chain at the ortho-positions. A stoichiometric amount of AlCl₃ is necessary as it complexes with the product ketone.[2]

Caption: Simplified mechanism of the Friedel-Crafts acylation step.

Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 3 equivalents) and an anhydrous solvent such as dichloromethane (DCM) or nitrobenzene under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

In a separate flask, dissolve N-acetyl-L-phenylalanine (1 equivalent) in the same anhydrous solvent and add this solution dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring it into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-acetyl-3-(4-acetylphenyl)-2-aminopropanoic acid.

| Parameter | Value |

| Starting Material | N-Acetyl-L-phenylalanine |

| Reagents | Acetyl chloride, Aluminum chloride |

| Solvent | Dichloromethane or Nitrobenzene |

| Reaction Time | 12-24 hours |

| Purification | Column Chromatography |

Step 3: Deprotection of the N-Acetyl Group

The removal of the N-acetyl protecting group is achieved by acid-catalyzed hydrolysis. Refluxing the protected amino acid in a strong acid, such as 6M hydrochloric acid, cleaves the amide bond to yield the free amino group. It is important to monitor this reaction carefully to ensure complete deprotection without causing unwanted side reactions.

Protocol:

-

To a round-bottom flask, add N-acetyl-3-(4-acetylphenyl)-2-aminopropanoic acid (1 equivalent) and 6M hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude 3-(4-acetylphenyl)-2-aminopropanoic acid as its hydrochloride salt.

Step 4: Formation of the Hydrochloride Salt and Purification

The final step involves the purification of the target compound as its hydrochloride salt. This is often achieved by recrystallization, which helps to remove any remaining impurities. The hydrochloride salt form generally exhibits improved stability and solubility in aqueous media.[3]

Protocol:

-

The crude product from the deprotection step is already the hydrochloride salt.

-

Dissolve the crude solid in a minimal amount of hot water or an alcohol-water mixture.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether or acetone), and dry under vacuum.

-

The final product, this compound, should be a crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound from L-phenylalanine is a well-defined process that relies on fundamental organic reactions. The presented four-step sequence of N-protection, Friedel-Crafts acylation, deprotection, and salt formation provides a reliable and scalable route to this valuable unnatural amino acid. Careful execution of each step and diligent monitoring of reaction progress are key to achieving high yields and purity. This guide provides the necessary framework for researchers to successfully synthesize this important building block for applications in chemical biology and drug discovery.

References

-

ResearchGate. (2016). How to convert amino acid to its hydrochloride?[Link]

-

Magritek. (2019). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. [Link]

-

J-Stage. (n.d.). A Simplified Method for the Preparation of N-Acetylphenylalanines. [Link]

-

ResearchGate. (n.d.). Protection of Functional Groups and Stannylation of Phenylalanine. [Link]

-

Fleissner, M. R., et al. (2011). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PMC. [Link]

-

PubMed. (1980). Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides. [Link]

-

Science.gov. (n.d.). Friedel-Crafts acylation reaction: Topics by Science.gov. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

-

CIB (CSIC). (n.d.). Hydrolysis method. [Link]

-

ResearchGate. (2012). Removing an acetyl group from NH?[Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, also known as 4-Acetyl-L-phenylalanine hydrochloride. In the absence of direct research on this specific molecule, this paper synthesizes evidence from closely related analogs and its known applications as an unnatural amino acid to propose two primary, distinct mechanisms. The first is a potential role in oncology as an inhibitor of key signaling pathways, extrapolated from studies on its thiazole derivatives which target Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). The second explored mechanism is its function in protein engineering and synthetic biology, where its site-specific incorporation into proteins allows for novel biochemical studies and therapeutic applications. This guide offers researchers and drug development professionals a robust, evidence-based framework for investigating and utilizing this compound.

Introduction and Chemical Profile

This compound is a synthetic amino acid derivative. Its chemical structure, characterized by a phenylalanine core with an acetyl group at the para position of the phenyl ring, makes it a subject of interest in medicinal chemistry and biotechnology.

| Property | Value |

| IUPAC Name | (2S)-2-amino-3-(4-acetylphenyl)propanoic acid hydrochloride |

| Synonyms | 4-Acetyl-L-phenylalanine hydrochloride, H-DL-Phe(4-Ac)-OH.HCl |

| CAS Number | 20299-31-4[1][2][3][4][5] |

| Molecular Formula | C11H14ClNO3[4][6][7] |

| Molecular Weight | 243.69 g/mol [6] |

Postulated Mechanism of Action I: Dual Inhibition of SIRT2 and EGFR in Oncology

While direct evidence for the anticancer activity of this compound is not yet available, compelling research on its thiazole derivatives suggests a potential mechanism centered on the dual inhibition of SIRT2 and EGFR, two pivotal proteins in cancer progression.[8][9][10][11]

The Rationale for SIRT2 and EGFR as Therapeutic Targets

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase with a complex and often contradictory role in cancer. It can act as both a tumor suppressor and an oncogene depending on the cellular context.[4][7][12][13][14] Its overexpression in certain cancers, such as gastric cancer and renal cell carcinoma, is linked to poor prognosis.[12] The Epidermal Growth Factor Receptor (EGFR) is a well-established proto-oncogene whose overactivation drives proliferation, survival, and metastasis in numerous cancers, including non-small cell lung cancer and glioblastoma.[1][2][3][6][8] Consequently, the simultaneous inhibition of both SIRT2 and EGFR presents a promising strategy for cancer therapy.

Extrapolated Mechanism of Inhibition

Based on the study of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid derivatives, it is hypothesized that this compound could serve as a scaffold for inhibitors that bind to the active sites of both SIRT2 and EGFR. The acetylphenyl moiety is likely a key pharmacophore that interacts with amino acid residues within the catalytic domains of these proteins.

Diagram 1: Proposed Dual Inhibition of SIRT2 and EGFR Signaling Pathways

Caption: Proposed dual inhibitory action on EGFR and SIRT2 pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate this hypothesis, a luminescent kinase assay can be employed to measure the inhibitory activity of the compound against EGFR and SIRT2.

Objective: To determine the IC50 values of this compound for EGFR and SIRT2.

Materials:

-

Recombinant human EGFR and SIRT2 enzymes

-

Substrate peptides for each enzyme

-

ATP

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

This compound

-

Known inhibitors of EGFR (e.g., Gefitinib) and SIRT2 (e.g., AGK2) as positive controls

-

DMSO (vehicle control)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound and control inhibitors in DMSO.

-

In a 96-well plate, add the kinase, substrate, and ATP to initiate the reaction.

-

Add the test compound or controls to the respective wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Mechanism of Action II: Site-Specific Incorporation as an Unnatural Amino Acid

A distinct and well-documented application of 4-Acetyl-L-phenylalanine is its use as an unnatural amino acid (UAA) in protein engineering.[15][16][17][18] This mechanism is not one of inhibition, but rather of functional modification of proteins.

The Principle of Genetic Code Expansion

The genetic code can be expanded to incorporate UAAs at specific sites within a protein. This is achieved by introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (typically a stop codon like amber) and charges the tRNA with the UAA. When this engineered genetic machinery is expressed in a host cell, the UAA is incorporated into the protein at the site of the unique codon.

Applications of 4-Acetyl-L-phenylalanine Incorporation

The acetyl group on the phenyl ring of 4-Acetyl-L-phenylalanine provides a bioorthogonal chemical handle. This means it is chemically unique and does not react with the functional groups of the 20 canonical amino acids. This allows for site-specific chemical modifications of the protein, with numerous applications:

-

Bioconjugation: The acetyl group can be selectively reacted with molecules containing a hydroxylamine or hydrazine moiety to attach probes, drugs, or other macromolecules.

-

Crosslinking: The acetyl group can be used in photo-crosslinking experiments to identify protein-protein interactions.

-

Spectroscopic Probes: Attachment of fluorescent or spin-label probes allows for the study of protein structure and dynamics.

Diagram 2: Workflow for Site-Specific Incorporation of 4-Acetyl-L-phenylalanine

Caption: Workflow for incorporating 4-Acetyl-L-phenylalanine into proteins.

Experimental Protocol: Protein Expression with 4-Acetyl-L-phenylalanine

Objective: To express a target protein with 4-Acetyl-L-phenylalanine incorporated at a specific site.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired position.

-

A separate plasmid carrying the gene for the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-Acetyl-L-phenylalanine.

-

4-Acetyl-L-phenylalanine hydrochloride.

-

LB media and appropriate antibiotics.

-

IPTG for induction.

-

Protein purification system (e.g., Ni-NTA chromatography for His-tagged proteins).

Procedure:

-

Co-transform the E. coli host strain with both plasmids.

-

Grow the transformed cells in LB media with antibiotics to an OD600 of 0.6-0.8.

-

Supplement the media with 1 mM 4-Acetyl-L-phenylalanine.

-

Induce protein expression with 0.5 mM IPTG and incubate at a reduced temperature (e.g., 18°C) overnight.

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using an appropriate chromatography method.

-

Confirm the incorporation of 4-Acetyl-L-phenylalanine by mass spectrometry.

Conclusion and Future Directions

This compound is a molecule with significant untapped potential. While its direct pharmacological effects are yet to be elucidated, the evidence from its derivatives strongly suggests a plausible role as a dual inhibitor of SIRT2 and EGFR, warranting further investigation in oncological research. Concurrently, its established utility as an unnatural amino acid provides a powerful tool for protein engineers and chemical biologists. Future research should focus on synthesizing and testing this compound and its analogs for anticancer activity, as well as exploring novel applications of its site-specific incorporation into proteins for therapeutic and diagnostic purposes.

References

-

Golcienė, B., Kavaliauskas, P., Šapijanskaitė-Banevič, B., Mickevičius, V., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals (Basel), 18(5), 733. [Link]

-

The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? (2020). Frontiers in Oncology, 10, 1517. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023). Expert Opinion on Therapeutic Targets, 27(9), 785-801. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. (2015). Signal Transduction and Targeted Therapy, 1, 15001. [Link]

-

This compound, CAS No. 20299-31-4. iChemical. [Link]

-

The Roles of Sirtuin Family Proteins in Cancer Progression. (2021). International Journal of Molecular Sciences, 22(4), 2014. [Link]

-

Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction. (2022). International Journal of Molecular Sciences, 23(19), 11831. [Link]

-

SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis. (2016). Translational Cancer Research, 5(2), 154-161. [Link]

-

Reprogramming natural proteins using unnatural amino acids. (2022). RSC Advances, 12(34), 22003-22019. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PubMed. [Link]

-

Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). PMC. [Link]

-

Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. ResearchGate. [Link]

-

Unnatural Amino Acids into Proteins/ Protein Engineering. (2023). International Research Journal of Biochemistry and Biotechnology. [Link]

-

Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. (2016). eScholarship. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. antbioinc.com [antbioinc.com]

- 4. Frontiers | The dual role of sirtuins in cancer: biological functions and implications [frontiersin.org]

- 5. (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4 - iChemical [ichemical.com]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 15. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 17. researchgate.net [researchgate.net]

- 18. escholarship.org [escholarship.org]

An In-depth Technical Guide to the Solubility of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Introduction: The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug molecule from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, aqueous solubility stands as a critical gatekeeper to bioavailability and, ultimately, therapeutic efficacy.[1] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[2] Consequently, a thorough understanding and precise measurement of a compound's solubility are foundational activities in pre-formulation studies.[3] This guide provides an in-depth technical overview of the solubility of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a derivative of the essential amino acid L-phenylalanine. While specific quantitative solubility data for this compound is not extensively published, this guide will provide a robust framework for its determination and an expert analysis of the factors governing its solubility, supported by data from structurally related compounds.

Physicochemical Profile of this compound

A comprehensive understanding of a compound's solubility profile begins with its fundamental physicochemical properties.

Chemical Structure:

-

Molecular Formula: C₁₁H₁₄ClNO₃[4]

-

Molecular Weight: 243.69 g/mol [5]

-

Appearance: Pale Yellow to Brown Solid[5]

-

Predicted Lipophilicity (XlogP3-AA of free base): -1.4[6]

The structure reveals a molecule with both polar and non-polar characteristics. The amino acid backbone (amino and carboxylic acid groups) imparts hydrophilicity, while the acetyl-substituted phenyl ring contributes to its lipophilicity. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[7]

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[3] This technique measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent Systems: Prepare the desired solvent systems. For aqueous solubility, use deionized water and buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Addition of Excess Solid: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. A visual excess of solid material should remain undissolved.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[8] The time to reach equilibrium should be determined experimentally by sampling at various time points until the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, two common methods are centrifugation and filtration.[9] Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes). Carefully collect the supernatant using a pipette. Alternatively, filter the solution through a syringe filter. Care must be taken to avoid disturbing the solid pellet during supernatant collection.

-

Sample Dilution: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Analysis: Calculate the solubility of the compound in each solvent system, taking into account the dilution factor. The results are typically expressed in mg/mL or µg/mL.

Workflow for Shake-Flask Solubility Determination

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. rroij.com [rroij.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Page loading... [guidechem.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. PubChemLite - this compound (C11H13NO3) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 20299-31-4 [chemicalbook.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Analysis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

This technical guide provides an in-depth exploration of the spectral analysis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, a substituted aromatic amino acid of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the methodologies for its structural elucidation and characterization.

Introduction

This compound, with the chemical formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol , is a derivative of the essential amino acid phenylalanine.[1][2] Its structure incorporates a para-substituted acetylphenyl group attached to the alanine backbone. The presence of various functional groups—a carboxylic acid, a primary amine (as a hydrochloride salt), an aromatic ring, and a ketone—gives this molecule distinct spectroscopic signatures that can be interrogated using a suite of analytical techniques. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for the comprehensive analysis of this compound. We will delve into the rationale behind experimental choices and the interpretation of the resulting spectral data.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram of this compound, highlighting the key functional groups that will be the focus of our analysis.

Caption: Plausible fragmentation pathway for [M+H]⁺ of 3-(4-Acetylphenyl)-2-aminopropanoic acid.

IV. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a simple and rapid method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is collected and subtracted from the sample spectrum.

Expected FTIR Spectrum and Interpretation

The FTIR spectrum will show characteristic absorption bands for the various functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | O-H stretch |

| N-H (Amine Salt) | 3200 - 2800 (broad) | N-H stretch |

| C-H (Aromatic) | 3100 - 3000 | C-H stretch |

| C-H (Aliphatic) | 3000 - 2850 | C-H stretch |

| C=O (Ketone) | ~1680 | C=O stretch |

| C=O (Carboxylic Acid) | ~1720 | C=O stretch |

| C=C (Aromatic) | 1600 - 1450 | C=C stretch |

| C-N | 1250 - 1020 | C-N stretch |

| C-O | 1300 - 1000 | C-O stretch |

Conclusion

The comprehensive spectral analysis of this compound through ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provides a detailed and self-validating confirmation of its chemical structure. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon environments to the molecular weight and functional groups present. By understanding the principles behind these analytical methods and the expected spectral features of the target molecule, researchers can confidently identify and characterize this compound, ensuring its suitability for further applications in drug discovery and development.

References

-

iChemical. This compound, CAS No. 20299-31-4. Available at: [Link]

-

PubChem. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L-. Available at: [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available at: [Link]

Sources

3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride safety and handling

An In-Depth Technical Guide to the Safe Handling of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a phenylalanine analog, is increasingly utilized in biochemical and pharmaceutical research for the site-specific incorporation of a keto group into proteins, enabling novel protein engineering and drug development applications.[1] As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel. This guide provides a comprehensive overview of the known hazards, handling procedures, and emergency responses associated with this compound, synthesized from available safety data and best practices for handling reactive amino acid analogs.

Compound Identification and Properties

This compound is a synthetic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a common practice for amine-containing compounds. Its structure, featuring an acetyl group on the phenyl ring, provides a unique chemical handle for protein modification.

| Property | Value | Source |

| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride | [2] |

| Synonyms | H-Phe(4-Ac)-OH.HCl, 4-Acetyl-L-phenylalanine Hydrochloride | [2][3][4] |

| CAS Number | 20299-31-4 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄ClNO₃ | [3][4][5] |

| Molecular Weight | 243.69 g/mol | [2][4][6] |

| Appearance | Pale Yellow to Brown Solid | [4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary dangers are its flammability and corrosivity. Understanding these classifications is the first step in establishing a safe handling environment.

-

Signal Word: Danger [3]

Hazard Statements:

-

H228: Flammable solid. [3] The powdered form of this compound can pose a fire risk when exposed to ignition sources.

-

H314: Causes severe skin burns and eye damage. [3] This is a critical hazard. The acidic nature of the hydrochloride salt and the chemical reactivity of the molecule can cause significant damage to tissues upon contact.

Pictograms:

🔥 GHS02 (Flame) corrosive GHS05 (Corrosion)

Core Safety Directives & Exposure Control

Given the compound's hazard profile, a multi-layered approach to safety is required, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). The causality behind these recommendations stems from the need to mitigate the risks of flammability and severe tissue damage.

Engineering Controls

The primary engineering control is to handle this compound in a certified chemical fume hood. This serves a dual purpose:

-

Containment: It prevents the inhalation of fine dust particles, which could cause respiratory tract irritation or damage.

-

Explosion/Fire Safety: For procedures involving potential ignition sources or heating, the fume hood provides a contained and ventilated space. Use of explosion-proof electrical equipment is recommended where significant quantities are handled.[3]

An emergency eyewash station and safety shower must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this chemical is non-negotiable.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a splash hazard. | Protects against dust particles and splashes that can cause severe, irreversible eye damage.[3] |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents direct skin contact, which can lead to severe burns.[3] Always inspect gloves before use and change them immediately if contaminated. |

| Body Protection | A flame-resistant lab coat. | Protects skin from accidental contact and provides a barrier against fire.[3] |

| Respiratory Protection | Not typically required if handled within a fume hood. If weighing outside a hood, a NIOSH-approved N95 respirator may be appropriate to prevent dust inhalation. | Minimizes the risk of inhaling the corrosive dust.[3] |

Handling and Storage Protocol

Adherence to proper handling and storage protocols is critical for preventing accidents.

Storage:

-

Keep the container tightly closed to prevent absorption of moisture and contamination.[7][8]

-

Store locked up and segregated from incompatible materials, such as strong oxidizing agents.[3][7][8]

-

The recommended storage condition is under an inert atmosphere at room temperature.[4]

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[3][9]

-

Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3][10]

-

Use non-sparking tools and take precautionary measures against static discharge.[10] Ground and bond containers and receiving equipment during transfer.[3]

-

This product is for Research and Development use only.[3]

Experimental Workflows and Emergency Procedures

The following sections detail step-by-step procedures for common laboratory workflows and the appropriate response to emergency situations.

Standard Weighing and Solution Preparation Protocol

This workflow is designed to prevent dust release and ensure accurate, safe preparation of solutions.

Caption: Workflow for weighing and dissolving the compound.

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical.

Caption: First aid and emergency response decision tree.

Detailed First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][9] Get emergency medical help immediately.[3]

-

If on Skin: Immediately take off all contaminated clothing. Rinse skin with plenty of water.[9] Get emergency medical help immediately as it causes severe burns.[3] Wash contaminated clothing before reuse.[3]

-

If in Eyes: Rinse cautiously with water for several minutes.[3][9] If present and easy to do, remove contact lenses. Continue rinsing.[3][9] Get emergency medical help immediately.[3]

-

If Swallowed: Rinse mouth.[3][9] Do NOT induce vomiting.[3] Get emergency medical help immediately.[3]

Fire Fighting and Disposal

-

Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam to extinguish.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][9] Do not allow the product to enter sewers or waterways.

Toxicological and Ecological Information

As a novel research chemical, comprehensive toxicological and ecological data are not fully available. The primary known toxicological effect is severe tissue damage (burns) upon direct contact.[3] The metabolic and excretion characteristics are not fully understood, which presents challenges for a complete safety assessment.[] Researchers should treat this compound as having unknown long-term toxicity and handle it accordingly to minimize any potential exposure. No specific ecological information is available, but it should be handled in a way that prevents its release into the environment.[12]

Conclusion

This compound is a valuable tool for protein engineering, but it possesses significant hazards, namely flammability and corrosivity. By understanding its chemical properties and adhering to the stringent safety protocols outlined in this guide—including the use of proper engineering controls, appropriate PPE, and established handling procedures—researchers can mitigate these risks effectively. The core principle is the prevention of any direct contact or inhalation, ensuring a safe laboratory environment for the advancement of science.

References

-

This compound, CAS No. 20299-31-4. iChemical. Retrieved from [Link]

-

Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID. PubChem. Retrieved from [Link]

-

SAFETY DATA SHEET. Amazon S3. Retrieved from [Link]

-

3-(4-ACETYL-PHENYL)-2-AMINO-PROPIONIC ACID HYDROCHLORIDE | 22888-49-9. LookChem. Retrieved from [Link]

-

The Safety and Regulatory Process for Amino Acids in Europe and the United States. ResearchGate. Retrieved from [Link]

-

An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides. PubMed Central. Retrieved from [Link]

-

Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PubMed Central. Retrieved from [Link]

-

The Safety and Regulatory Process for Amino Acids in Europe and the United States. PubMed. Retrieved from [Link]

Sources

- 1. This compound | 20299-31-4 [chemicalbook.com]

- 2. Alanine, 3-(p-acetylphenyl)-, hydrochloride, L- | C11H14ClNO3 | CID 53487036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound | 20299-31-4 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride, CAS No. 20299-31-4 - iChemical [ichemical.com]

- 7. cochise.edu [cochise.edu]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes & Protocols: The Dual Role of 3-(4-Acetylphenyl)-2-aminopropanoic Acid in Oncology

Introduction: A Molecule of Dichotomous Utility in Cancer Research

3-(4-Acetylphenyl)-2-aminopropanoic acid, more commonly known in literature as p-acetyl-L-phenylalanine (pAcPhe), represents a fascinating example of a chemical entity with a dual identity in the landscape of cancer research. On one hand, its core structure serves as a versatile scaffold for the synthesis of novel small-molecule inhibitors targeting critical oncogenic pathways. On the other, it functions as a powerful bio-engineering tool—a non-canonical amino acid (ncAA) that can be genetically encoded into proteins. This unique capability unlocks site-specific protein modification, enabling advanced biophysical studies and the construction of next-generation targeted therapeutics like antibody-drug conjugates (ADCs).

This document provides a detailed guide for researchers, scientists, and drug development professionals on the two primary applications of this compound. We will explore its use as a foundational element for direct anticancer agents and as a precision tool for protein engineering, complete with detailed protocols and the scientific rationale underpinning these methodologies.

Part 1: A Scaffold for Novel Anticancer Therapeutics

Recent medicinal chemistry efforts have identified derivatives of 3-(4-acetylphenyl)-2-aminopropanoic acid as promising scaffolds for the development of new anticancer agents. One notable series, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, has demonstrated significant potential, particularly in the context of lung cancer.[1][2]

Proposed Mechanism of Action: Dual Inhibition of SIRT2 and EGFR

The anticancer activity of these thiazole derivatives is hypothesized to stem from the dual targeting of Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR).[1][2] Both pathways are critical regulators of cell proliferation, survival, and metastasis, and their dysregulation is a hallmark of many cancers, including non-small cell lung cancer (NSCLC).

-

EGFR Signaling: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK and PI3K-AKT) that promote cell growth and survival.[3] Overexpression or mutation of EGFR is a common driver of tumorigenesis.

-

SIRT2 Function: SIRT2 is a deacetylase enzyme that removes acetyl groups from proteins, thereby regulating their function.[4] While its role is complex, in some contexts, SIRT2 can promote cell proliferation and its inhibition can lead to cell cycle arrest and apoptosis. Targeting both pathways simultaneously may offer a more robust therapeutic strategy by mitigating compensatory signaling and overcoming potential resistance mechanisms.[1]

Data Summary: In Vitro Antiproliferative Activity

Studies have evaluated these compounds against various lung cancer cell lines, demonstrating potent activity, in some cases superior to the standard chemotherapeutic agent, cisplatin.[1][2]

| Compound ID | Cell Line | IC₅₀ (µM)[1] | Notes |

| Derivative 21 | A549 (NSCLC) | 5.42 | Contains hydroxyimino (-C=NOH) moiety. |

| Derivative 22 | A549 (NSCLC) | 2.47 | Most potent; contains hydroxyimino moiety. |

| Derivative 25 | A549 (NSCLC) | 8.05 | Carries a carbohydrazide group. |

| Cisplatin | A549 (NSCLC) | 11.71 | Standard chemotherapy control. |

NSCLC: Non-Small Cell Lung Cancer. IC₅₀: Half-maximal inhibitory concentration.

Protocol 1: 2D Cell Viability (MTT) Assay for Compound Screening

Objective: To determine the IC₅₀ values of novel 3-(4-acetylphenyl)-2-aminopropanoic acid derivatives in a 2D monolayer cancer cell culture.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.

Materials:

-

A549 (or other target cancer) cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom plates

-

Multichannel pipette, plate reader (570 nm)

Procedure:

-

Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.

-

Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-